molecular formula C18H17NO5S2 B2584188 N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]thiophene-2-carboxamide CAS No. 946264-91-1

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]thiophene-2-carboxamide

Cat. No.: B2584188
CAS No.: 946264-91-1
M. Wt: 391.46
InChI Key: BXNZLRFCEYDAGP-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]thiophene-2-carboxamide is a synthetic organic compound featuring a thiophene-2-carboxamide core linked to an ethyl chain substituted with a furan-2-yl group and a 4-methoxybenzenesulfonyl moiety. The compound’s design leverages the pharmacophoric features of thiophene carboxamides, known for their roles in modulating ion channels and enzyme activity, while the sulfonyl group may enhance binding affinity or metabolic stability .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S2/c1-23-13-6-8-14(9-7-13)26(21,22)17(15-4-2-10-24-15)12-19-18(20)16-5-3-11-25-16/h2-11,17H,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNZLRFCEYDAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling through a series of reactions involving sulfonylation and amide formation.

    Furan Intermediate Synthesis: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Thiophene Intermediate Synthesis: Thiophene derivatives can be prepared via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Coupling and Sulfonylation: The furan and thiophene intermediates are then coupled using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.

    Amide Formation: The final step involves the formation of the carboxamide group through the reaction of the sulfonylated intermediate with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to form the corresponding alcohols and thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Halogenated, alkylated, and arylated derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]thiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.

    Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.

    Industrial Chemistry: The compound is explored for its potential use in the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in inflammatory and cancer pathways.

    Pathways Involved: It can modulate signaling pathways such as NF-κB, MAPK, and PI3K/Akt, leading to its biological effects.

Comparison with Similar Compounds

Structural Similarities :

  • Both compounds share a thiophene-2-carboxamide core connected to an ethyl chain.
  • The ethyl chain is substituted with aromatic groups (furan-2-yl in the target compound vs. 4-chloro-2-methylphenoxy in ML402).

Key Differences :

  • Substituent Chemistry: The target compound’s 4-methoxybenzenesulfonyl group introduces a sulfonyl moiety, which is absent in ML402.
  • Electronic Effects: The phenoxy group in ML402 contains electron-withdrawing chlorine and methyl groups, whereas the furan-2-yl and 4-methoxybenzenesulfonyl groups in the target compound provide mixed electronic effects (electron-donating methoxy and electron-withdrawing sulfonyl).

Functional Implications :
ML402 activates TREK-1 potassium channels by binding to a modulator pocket near the selectivity filter. The target compound’s sulfonyl group may alter binding kinetics or channel selectivity compared to ML402 .

N-(2-(2-((4-(Trifluoromethoxy)phenyl)sulfonamido)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide (Compound 4 in )

Structural Similarities :

  • Both compounds feature a sulfonamide/sulfonyl group and a carboxamide-linked heteroaromatic system (thiophene vs. benzo[b]thiophene).
  • Ethyl-based linkers connect the aromatic and sulfonyl components.

Key Differences :

  • Heteroaromatic Core : The target compound uses a simple thiophene, while Compound 4 employs a benzo[b]thiophene, which has an extended π-system that may enhance hydrophobic interactions.
  • Sulfonyl Substituents : The 4-trifluoromethoxy group in Compound 4 is highly electronegative, whereas the 4-methoxy group in the target compound is less polar. This difference could influence solubility and membrane permeability .

5-(2-Chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide ()

Structural Similarities :

  • Both compounds have a carboxamide group attached to a heteroaromatic ring (thiophene vs. furan).
  • Ethyl chains with aromatic substituents (furan-2-yl and 4-methoxybenzenesulfonyl vs. 2-chlorophenyl and 4-methoxyphenyl).

Key Differences :

  • Heteroatom Effects : Thiophene (sulfur) vs. furan (oxygen) alters electronic density and metabolic stability. Sulfur’s larger atomic size may enhance lipophilicity.
  • Functional Groups: The target compound’s sulfonyl group is absent in the furan derivative, which instead has a chlorophenyl group.

2-Thiophenefentanyl ()

Structural Similarities :

  • Both compounds incorporate a thiophene carboxamide moiety.

Key Differences :

  • Pharmacological Context : 2-Thiophenefentanyl is an opioid analog where thiophene replaces furan in furanylfentanyl. The target compound lacks the piperidine and phenethylamine motifs critical for opioid receptor binding.
  • Biological Activity: The sulfur-for-oxygen substitution in 2-thiophenefentanyl increases µ-opioid receptor affinity compared to furanylfentanyl. Similarly, the target compound’s sulfonyl group may influence selectivity for non-opioid targets (e.g., kinases or ion channels) .

Biological Activity

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]thiophene-2-carboxamide is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a furan ring, a methoxyphenyl group, and a sulfonamide moiety. Its IUPAC name is N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-4-methoxybenzamide. The presence of these functional groups contributes to its biological activity by facilitating interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. Notably, it has been identified as a potent inhibitor of human carbonic anhydrase II, which plays a crucial role in regulating pH and fluid balance in biological systems. The compound's mechanism involves binding to the active site of the enzyme, thereby inhibiting its activity and leading to various physiological effects .

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit key inflammatory pathways by targeting enzymes involved in the production of pro-inflammatory mediators. This effect may be beneficial in treating conditions such as arthritis and other inflammatory diseases.

2. Anticancer Potential

The compound has also been evaluated for its anticancer activity. Studies suggest that it can induce apoptosis in cancer cells through the inhibition of tubulin polymerization, which is essential for cell division. Preliminary data indicate that it may exhibit low nanomolar potency against certain cancer cell lines, making it a candidate for further development as an anticancer agent .

3. Topical Applications

Given its inhibitory effects on carbonic anhydrase, this compound is being explored as a potential topical agent for ocular conditions. Its ability to lower intraocular pressure could provide therapeutic benefits for patients with glaucoma or other ocular hypertension issues .

Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

Study FocusFindingsReference
Carbonic Anhydrase InhibitionDemonstrated nanomolar-level potency against human carbonic anhydrase II
Anti-inflammatory EffectsInhibition of inflammatory pathways; potential therapeutic applications
Anticancer ActivityInduces apoptosis; low nanomolar potency against melanoma and prostate cancer cells

Case Studies

  • In Vitro Studies : In vitro assays have shown that the compound effectively inhibits carbonic anhydrase activity, leading to reduced production of bicarbonate ions in cultured cells.
  • Ocular Hypotensive Studies : In animal models, the compound was tested for its efficacy in lowering intraocular pressure, showing promising results comparable to existing treatments.

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